molecular formula C6H7ClN2O B2581679 1-ethyl-1H-pyrazole-3-carbonyl chloride CAS No. 1006471-16-4

1-ethyl-1H-pyrazole-3-carbonyl chloride

Cat. No. B2581679
CAS RN: 1006471-16-4
M. Wt: 158.59
InChI Key: CEKHTRVOULRKCC-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrazole-3-carbonyl chloride is a chemical compound with the CAS Number: 1006471-16-4 . It has a molecular weight of 158.59 . The IUPAC name for this compound is 1-ethyl-1H-pyrazole-3-carbonyl chloride .


Molecular Structure Analysis

The molecular structure of 1-ethyl-1H-pyrazole-3-carbonyl chloride is represented by the InChI code: 1S/C6H7ClN2O/c1-2-9-4-3-5 (8-9)6 (7)10/h3-4H,2H2,1H3 . This indicates that the molecule consists of 6 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Medicinal Chemistry

Pyrazoles have a wide range of applications in medicinal chemistry . They have been found to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Drug Discovery

The pyrazole moiety is frequently used as scaffolds in the synthesis of bioactive chemicals . This makes them valuable in the field of drug discovery.

Agrochemistry

In the field of agrochemistry, pyrazoles are also quite significant . However, the specific applications in this field are not detailed in the search results.

Coordination Chemistry

Pyrazoles are used in coordination chemistry . While the search results do not provide specific examples, it’s known that pyrazoles can act as ligands in coordination compounds.

Organometallic Chemistry

Pyrazoles also find use in organometallic chemistry . They can form complexes with metals, leading to organometallic compounds with interesting properties.

Synthesis Methods

Pyrazoles are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . These synthesis methods are crucial for the production of pyrazoles for various applications.

properties

IUPAC Name

1-ethylpyrazole-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-9-4-3-5(8-9)6(7)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKHTRVOULRKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-1H-pyrazole-3-carbonyl chloride

CAS RN

1006471-16-4
Record name 1-Ethylpyrazole-3-carbonyl chloride
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